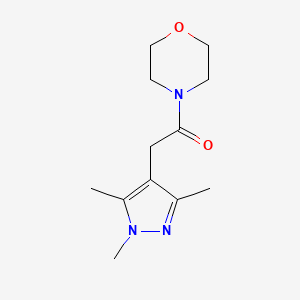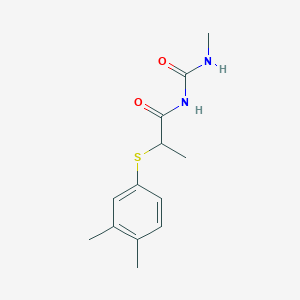
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as QPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. QPTA is a synthetic compound that belongs to the class of pyrazole-based compounds, which have been shown to possess various biological activities.
作用机制
The mechanism of action of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.
Biochemical and physiological effects:
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activation of NF-κB, which regulates the expression of genes involved in inflammation and cancer. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has anti-inflammatory, anti-tumor, and anti-oxidant properties.
实验室实验的优点和局限性
The advantages of using N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments include its relatively simple synthesis method and its potential applications in medicinal chemistry. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to possess various biological activities, making it a potential candidate for drug development. However, the limitations of using N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments include its low solubility in water and its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
未来方向
There are several future directions for the study of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. First, further studies are needed to elucidate the mechanism of action of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Second, studies are needed to determine the optimal dosage and administration route of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Third, studies are needed to evaluate the safety and toxicity of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in vivo. Fourth, studies are needed to investigate the potential applications of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in the treatment of various diseases, including cancer and inflammation. Fifth, studies are needed to develop novel derivatives of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide with improved pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 5-chloroquinoline-8-carbaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and N,N'-diisopropylethylamine (DIPEA) to obtain the final product, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The overall yield of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is around 60%, and the purity can be increased by recrystallization.
科学研究应用
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-14(12(2)21(3)20-11)10-17(22)19-16-8-4-7-15-13(16)6-5-9-18-15/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLFAGFUZCTKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)


![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)





![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)